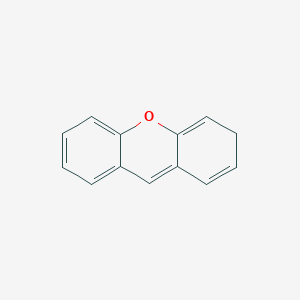

3H-xanthene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3H-xanthene is a xanthene. It is a tautomer of a 9H-xanthene and a 4aH-xanthene.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of xanthene derivatives as anticancer agents. For instance, a research article synthesized a library of xanthene and thioxanthene analogues, demonstrating that certain compounds exhibited potent inhibition against colon cancer cells (Caco-2) with an IC50 value of 9.6 nM . The study emphasizes the need for further exploration into the structure-activity relationship (SAR) to develop effective therapeutic agents.

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| Compound 3 | Colon (Caco-2) | 9.6 |

| Compound 2 | Hepatocellular (Hep G2) | 161.3 |

| Compound 4 | Antioxidant Activity | 15.44 |

Inhibition of Enzymes

The derivative 6-hydroxy-3H-xanthene-3-one has been studied for its inhibitory effects on poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical for DNA repair and replication processes. The compound Rose Bengal, a derivative, was identified as a potent inhibitor, providing insights into its potential use in cancer therapy .

Luminescent Dyes

Xanthene derivatives are extensively utilized as luminescent dyes due to their excellent optical properties. A study synthesized novel xanthene derivatives that demonstrated high quantum yields (~95%) and stability under various conditions . These dyes are particularly valuable in bioimaging and photonic applications.

| Property | Value |

|---|---|

| Quantum Yield | ~95% |

| Luminescence Lifetime | ~4 ns |

| Stability | High |

Thermochromic Markers

Research has shown that xanthene derivatives can serve as thermochromic markers, which change color in response to temperature variations. This property is harnessed in various sensing applications, enhancing the functionality of photonic devices .

Antimicrobial Activity

Xanthene derivatives have also been evaluated for their antimicrobial properties. A study reported the synthesis of sulfonamide and carboxamide derivatives containing a xanthene ring system, which exhibited significant antimicrobial activity against various pathogens .

| Compound Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide Derivatives | Mycobacterium tuberculosis | 25 μg/mL |

| Carboxamide Derivatives | Moraxella catarrhalis | 1.5 μg/mL |

Cancer Research

A notable case study involved the evaluation of compound 3h as a pyruvate kinase M2 inhibitor in prostate cancer cells (LNCaP). The compound induced apoptosis and inhibited glycolysis, showcasing its potential as a therapeutic agent in cancer treatment .

Synthesis Techniques

Innovative synthesis techniques using microwave-assisted methods have improved the efficiency of producing xanthene derivatives, achieving reaction efficiencies up to 77% . This advancement is crucial for scaling up production for commercial applications.

Analyse Chemischer Reaktionen

Benzylic C-H Functionalization Reactions

Electrochemical methods enable tunable functionalization at the benzylic position (C-9) under catalyst-free conditions :

Table 1: Electrochemical C-H functionalization of 3H-xanthene derivatives

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 9H-Xanthene | Phenylacetylene | 60°C, CH₃CN/H₂O (3:1) | 9-(Phenylethynyl)-9H-xanthene | 78% |

| 4-Methyl-9H-xant | Benzonitrile | 25°C, CH₃CN/HFIP (4:1) | 9-Benzamido-4-methyl-9H-xanthene | 72% |

| 2,7-Dichloro-9H- | Propargyl alcohol | 80°C, DMF | 9-(3-Hydroxypropynyl)-derivative | 61% |

Key findings:

-

Temperature controls chemoselectivity: <40°C favors amination; >60°C promotes alkyne coupling

-

Kinetic isotope effect (KIE) studies (k_H/k_D = 1.2) suggest non-rate-determining C-H cleavage

-

Tolerates electron-donating (MeO-) and withdrawing (Cl-) substituents

Catalytic Cyclocondensation Reactions

Hal-Py-SO₃H catalyst enables efficient synthesis of xanthene derivatives :

Reaction:

2 Benzaldehyde + 3 Dimedone → Tetrahydrobenzo[a]xanthene-11-one

Optimized conditions:

-

Catalyst loading: 0.04 g Hal-Py-SO₃H per mmol substrate

-

Solvent: H₂O

-

Temperature: Reflux (100°C)

-

Time: 30 min

Mechanistic features:

-

True heterogeneous catalysis confirmed by hot filtration test

-

Acid sites (SO₃H) activate carbonyl groups via protonation

Bromination & Halogenation

Electrophilic substitution occurs preferentially at positions 2,4,5,7:

Table 2: Bromination patterns in xanthene derivatives

Critical parameters:

Spirolactone Formation & Ring-Opening

Thermochromic behavior arises from reversible lactone ring transitions :

System: this compound derivative + Ionic liquid ([BMIm][Cl])

-

Heating (20°C/min): Lactone ring opens via H-bonding with Cl⁻

-

Cooling: Spontaneous re-closing of lactone ring

Kinetic parameters:

Oxidative Transformations

Controlled oxidation yields biologically active metabolites:

Key pathways:

Stability considerations:

This comprehensive analysis demonstrates this compound's versatility as a synthetic platform. Recent advances in electrochemical methods and nanocatalysis have expanded its utility in materials science and medicinal chemistry applications.

Eigenschaften

Molekularformel |

C13H10O |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

3H-xanthene |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2 |

InChI-Schlüssel |

WANKCLVBRDARAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=CC3=CC=CC=C3OC2=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.